molecular formula C18H22S2 B14622679 6-Phenylsulfanylhexylsulfanylbenzene CAS No. 55129-89-0

6-Phenylsulfanylhexylsulfanylbenzene

Cat. No.: B14622679
CAS No.: 55129-89-0
M. Wt: 302.5 g/mol
InChI Key: MBLXGVAXVFPNAD-UHFFFAOYSA-N
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Description

6-Phenylsulfanylhexylsulfanylbenzene is an organic compound characterized by the presence of two benzene rings connected by a hexyl chain with sulfanyl (thioether) groups attached to the 6th carbon of the hexyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenylsulfanylhexylsulfanylbenzene typically involves the following steps:

    Formation of the Hexyl Chain: The hexyl chain can be synthesized through standard organic synthesis techniques, such as the Grignard reaction or alkylation of appropriate precursors.

    Introduction of Sulfanyl Groups: The sulfanyl groups are introduced via nucleophilic substitution reactions. For example, hexyl bromide can react with thiophenol in the presence of a base to form the desired thioether linkage.

    Coupling with Benzene Rings: The final step involves coupling the hexyl chain with benzene rings. This can be achieved through Friedel-Crafts alkylation or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically include:

    Raw Material Preparation: Ensuring high purity of starting materials.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield.

    Purification: Using techniques like distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-Phenylsulfanylhexylsulfanylbenzene can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfanyl groups, typically using reducing agents like lithium aluminum hydride.

    Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid, halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hexylbenzene derivatives.

    Substitution: Nitro, sulfonyl, or halogenated benzene derivatives.

Scientific Research Applications

6-Phenylsulfanylhexylsulfanylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Phenylsulfanylhexylsulfanylbenzene depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

    Chemical Reactivity: The sulfanyl groups can participate in redox reactions, altering the electronic properties of the molecule and influencing its reactivity.

Comparison with Similar Compounds

Similar Compounds

    Phenylsulfanylbenzene: Lacks the hexyl chain, making it less flexible and potentially less reactive.

    Hexylsulfanylbenzene: Contains only one benzene ring, reducing its aromatic character and potential for substitution reactions.

    Dibenzylsulfide: Similar thioether linkage but with different structural features.

Uniqueness

6-Phenylsulfanylhexylsulfanylbenzene is unique due to its combination of two benzene rings connected by a flexible hexyl chain with sulfanyl groups. This structure provides a balance of rigidity and flexibility, making it suitable for various applications in chemistry, biology, and industry.

Properties

CAS No.

55129-89-0

Molecular Formula

C18H22S2

Molecular Weight

302.5 g/mol

IUPAC Name

6-phenylsulfanylhexylsulfanylbenzene

InChI

InChI=1S/C18H22S2/c1(9-15-19-17-11-5-3-6-12-17)2-10-16-20-18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2

InChI Key

MBLXGVAXVFPNAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCCCCCSC2=CC=CC=C2

Origin of Product

United States

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